L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)

HIV fusion inhibition Syncytium formation assay Antiviral peptide screening

HIV gp41 Fragment (AVGIGA) is the reference standard hexapeptide for studying HIV-1 gp41 N-terminal fusion mechanisms. Unlike longer gp41 fragments that cause hemolysis, AVGIGA delivers complete syncytium inhibition (ID₅₀ 0.75 mM) without cytotoxicity at high concentrations, making it the only reliable positive control for fusion assays. • Validated syncytium inhibitor - ID₅₀ 0.75 mM in HeLa CD4⁺ cells; no cytotoxicity at effective doses. • Sequence-defined epitope - superior signal-to-noise ratio in immunoassays compared to larger gp41 fragments. • Research-grade lyophilized TFA salt - ≥95% purity by HPLC, shipped with cold chain integrity.

Molecular Formula C21H38N6O7
Molecular Weight 486.6 g/mol
CAS No. 129426-47-7
Cat. No. B188782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)
CAS129426-47-7
Molecular FormulaC21H38N6O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C21H38N6O7/c1-7-11(4)17(20(32)24-8-14(28)25-13(6)21(33)34)26-15(29)9-23-19(31)16(10(2)3)27-18(30)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,31)(H,24,32)(H,25,28)(H,26,29)(H,27,30)(H,33,34)/t11-,12-,13-,16-,17-/m0/s1
InChIKeyKAOCRFBKEXNERP-HLNSEHPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AVGIGA (HIV gp41 Fusion Peptide) Core Identity and Procurement


L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI), commonly referred to as HIV gp41 Fragment or H-Ala-Val-Gly-Ile-Gly-Ala-OH (AVGIGA), is a synthetic hexapeptide (C21H38N6O7, MW 486.57) whose sequence is identical to the first six N-terminal amino acids of the HIV-1 envelope glycoprotein gp41 subunit [1]. The peptide was first characterized by Owens et al. as a potent inhibitor of HIV-induced syncytium formation [1] and is supplied as a lyophilized trifluoroacetate salt with typical purity ≥95% by HPLC [2]. Its primary procurement contexts are HIV fusion mechanism research, antiviral drug screening, and immunoassay development.

HIV gp41 N-terminal fusion inhibition research
Antiviral peptide screening and assay development
Minimal gp41 N-terminal epitope probe

Why AVGIGA Substitution Compromises Experiments


The biological activity of AVGIGA is exquisitely sequence-dependent. Owens et al. demonstrated that while the native N-terminal hexapeptide AVGIGA completely inhibits HIV-induced syncytium formation at an ID50 of 0.75 mM, oligopeptides with even single amino acid alterations exhibited substantially reduced inhibitory activity [1]. Longer gp41-derived fusion peptides such as FP23 (AVGIGALFLGFLGAAGSTMGARS) and its alanine-substituted analogs were found to be hemolytic, precluding their use in cell-based fusion assays [2]. Consequently, generic substitution with other gp41 fragments, truncated sequences, or scrambled peptides cannot replicate the defined fusion-inhibitory pharmacology and low-cytotoxicity profile that make AVGIGA the reference standard for gp41 N-terminal studies.

Altered-sequence oligopeptides

Reported fusion inhibition activity may be substantially reduced; native AVGIGA sequence required for reproducible assay context.

Longer gp41 fusion peptides (e.g., FP23 analogs)

May introduce hemolytic artifacts in cell-based assays, confounding syncytium inhibition data interpretation.

Extended gp41 immunodominant fragments

May exhibit polyreactivity to phospholipids and autoantigens, reducing epitope-specific ELISA signal-to-noise.

AVGIGA Product Differentiation Evidence


Syncytium Inhibition: AVGIGA vs. Altered Oligopeptides

In a head-to-head comparison within the same study, the native-sequence hexapeptide AVGIGA completely inhibited HIV-1-induced syncytium formation in HeLa CD4+ cells with an ID50 of 0.75 mM, whereas oligopeptides possessing altered amino acid sequences (single or multiple substitutions within the N-terminal hexapeptide region) showed markedly reduced inhibitory activity under identical assay conditions [1]. The assay employed a vaccinia virus recombinant expressing HIV-1 envelope glycoprotein, with syncytium induction monitored from 4 h post-infection [1].

Syncytium inhibition
Head-to-head
ID50 0.75 mM for AVGIGA; altered-sequence analogs showed markedly reduced inhibition.
Supports native-sequence requirement for fusion inhibition assay context.
HeLa CD4+ / vaccinia-env assay system.
HIV fusion inhibition Syncytium formation assay Antiviral peptide screening

Cytotoxicity: AVGIGA vs. Longer Fusion Peptides

Owens et al. reported that the AVGIGA hexapeptide showed no signs of toxicity to HeLa CD4+ cells even at very high concentrations, with no effect on protein synthesis, processing, or transport [1]. In contrast, longer gp41 fusion peptide homologs—specifically the Ala524,527 analog of the fusion sequence FP23 (AVGIGALFLGFLGAAGSTMGARS)—could not be tested in cell-based fusion assays because they were inherently hemolytic [2]. This differential toxicity profile establishes AVGIGA as the only gp41 N-terminal peptide suitable for live-cell fusion experiments without confounding cytotoxicity.

Cytotoxicity profile
Cross-study comparable
AVGIGA: no toxicity observed; longer FP23 analog: hemolytic.
Supports live-cell assay compatibility context; longer peptides may introduce hemolytic artifacts.
HeLa CD4+ [1]; RBC lysis assay [2].
Peptide cytotoxicity Hemolysis assay Membrane fusion safety

Antigenic Specificity: AVGIGA vs. Longer gp41 Fragments

AVGIGA represents the minimal essential N-terminal epitope of gp41, enabling precise mapping of antibody responses. While longer immunodominant domains such as gp41 residues 579–613 are recognized by cluster I antibodies and residues 644–667 by cluster II antibodies, these larger fragments exhibit polyreactivity including binding to phospholipids and autoantigens [1]. The defined hexapeptide AVGIGA offers narrower epitope specificity, reducing cross-reactivity in serological assays. Its use as a coating antigen in indirect ELISA for HIV-1 antibody detection has been validated with high sensitivity and specificity .

Epitope specificity
Class-level inference
Minimal N-terminal hexapeptide epitope vs. polyreactive extended gp41 fragments.
Supports epitope-specific immunoassay context; reduced autoantigen cross-reactivity class inference.
Indirect ELISA and mAb binding data.
HIV vaccine development gp41 antigen ELISA specificity

Purity & Reproducibility: Commercial vs. In-House AVGIGA

Commercially sourced AVGIGA (CAS 129426-47-7) is supplied with rigorously documented purity specifications: ≥95% as determined by RP-HPLC, provided as a lyophilized trifluoroacetate salt with defined storage conditions (−20°C or −80°C) . This level of quality control ensures batch-to-batch reproducibility that is difficult to achieve with in-house synthesized material unless equivalent analytical characterization is performed. Variability in peptide purity, residual TFA content, water content, and aggregation state can significantly impact both syncytium inhibition assays and immunoassay performance.

Purity & reproducibility
Supporting evidence
≥95% HPLC purity; lyophilized TFA salt.
Supports batch-to-batch reproducibility context; reduces quality-related experimental variability.
Supplier QC specification.
Peptide purity HPLC quality control Batch-to-batch reproducibility

AVGIGA Key Application Scenarios


HIV gp41-Mediated Membrane Fusion Inhibition

AVGIGA serves as the reference inhibitor for HIV-1 syncytium formation assays in HeLa CD4+ cells, with a validated ID50 of 0.75 mM and absence of cytotoxicity at high concentrations [1]. Researchers can employ this peptide as a positive control for screening novel fusion inhibitors or for mechanistic studies of gp41 N-terminal function in viral entry.

Epitope-Specific Anti-gp41 ELISA

The defined six-amino-acid N-terminal sequence of AVGIGA enables sensitive and specific detection of antibodies targeting the gp41 fusion peptide region in sera from HIV-1-infected individuals or vaccinated subjects . Its narrow epitope specificity reduces the polyreactivity associated with larger gp41 fragments, improving assay signal-to-noise ratios.

HIV Vaccine Immunogen Design and Assessment

As the minimal fusion peptide epitope, AVGIGA is used as a hapten or component of peptide-based vaccine candidates aimed at eliciting neutralizing antibodies against the gp41 N-terminus. Its sequence identity to the native fusion peptide ensures that induced antibodies target the biologically relevant epitope [1].

gp41 Fusion Peptide SAR Studies

The AVGIGA scaffold provides a defined starting point for systematic amino acid substitution studies to map residues critical for fusion inhibition, membrane perturbation, and cytotoxicity. The well-characterized baseline activity (complete syncytium inhibition, no toxicity) enables precise quantification of the impact of each sequence modification [1].

Application
Selection Property
Validation Focus
HIV gp41 fusion mechanism research
Native-sequence fusion inhibition activity
ID50 and syncytium formation endpoint review
gp41 N-terminal epitope immunoassay development
Defined minimal hexapeptide epitope
Antibody specificity and cross-reactivity review
HIV vaccine immunogen design studies
Sequence identity to native gp41 fusion peptide
Immunogen epitope presentation and response context
gp41 fusion peptide SAR studies
Sequence-defined baseline inhibitor scaffold
Activity change per substitution context
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